WDR5-0102

WDR5-MLL1 PPI Medicinal Chemistry Structure-Based Optimization

WDR5-0102 is the founding benzamide antagonist of the WDR5-MLL1 interaction—the essential reference compound for hit-to-lead optimization in epigenetic drug discovery. Its solved co-crystal structure (PDB: 3SMR), moderate binding affinity (Kdis=7 μM, Kd=4 μM), and exquisite selectivity profile—no activity against SETD7, G9a, EHMT1, SUV39H2, SETD8, PRMT3, or PRMT5—make it the industry-standard baseline for quantifying potency gains of new derivatives in fluorescence polarization assays. Substituting WDR5-0102 with higher-potency analogs would obscure SAR interpretation and compromise assay window optimization. Order this indispensable research tool today for assay validation, HTS development, and mechanistic epigenetics studies.

Molecular Formula C18H19ClN4O3
Molecular Weight 374.8 g/mol
Cat. No. B12401450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWDR5-0102
Molecular FormulaC18H19ClN4O3
Molecular Weight374.8 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C18H19ClN4O3/c1-21-8-10-22(11-9-21)17-7-6-13(23(25)26)12-16(17)20-18(24)14-4-2-3-5-15(14)19/h2-7,12H,8-11H2,1H3,(H,20,24)
InChIKeyWOGZFCMBPXJNFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WDR5-0102 WDR5-MLL1 Interface Inhibitor: Prototypic Benzamide Antagonist for PPI Disruption Studies


WDR5-0102 (2-chloro-N-(2-(4-methylpiperazin-1-yl)-5-nitrophenyl)benzamide, CAS 824960-50-1) is a small-molecule inhibitor targeting the WDR5-MLL1 protein-protein interaction (PPI) interface [1]. It binds to the central arginine-binding cavity of WDR5, competitively displacing the WIN motif peptide of MLL1 [1]. WDR5-0102 exhibits moderate binding affinity (Kdis = 7 μM, Kd = 4 μM) and serves as the prototypic benzamide scaffold antagonist from which more potent derivatives (e.g., WDR5-47, OICR-9429) were subsequently optimized [1][2].

Why WDR5-0102 Cannot Be Substituted with Other WDR5-MLL1 Inhibitors Without Critical Context


WDR5-0102 occupies a specific niche as the prototypic benzamide antagonist with a fully characterized binding mode (PDB: 3SMR) and a defined selectivity profile [1]. While more potent WDR5-MLL1 inhibitors exist (e.g., MM-102 with IC50 2.4 nM, OICR-9429 with Kd ~24 nM, DDO-2117 with Kd 13.6 nM), WDR5-0102's moderate affinity (Kd = 4 μM) and well-documented structure-activity relationship (SAR) make it an essential reference compound for validating new assay systems, benchmarking derivative potency gains, and studying the scaffold evolution from hit to lead [1][2]. Substituting WDR5-0102 with a higher-potency analog without this historical context would obscure SAR interpretation and compromise assay window optimization.

WDR5-0102 Quantitative Differentiation: Comparative Binding, Selectivity, and Structural Evidence


Direct Head-to-Head Comparison: WDR5-0102 vs. Optimized Derivative WDR5-47 in Kdis

WDR5-0102 served as the prototypic compound for SAR-driven optimization within the same study. The authors report that WDR5-0102 (compound 2) exhibited a dissociation constant (Kdis) of 7 μM, while the subsequently optimized derivative WDR5-47 (compound 47) achieved a Kdis of 0.3 μM, representing a greater than 25-fold improvement in potency [1]. This direct comparison establishes WDR5-0102 as the essential reference baseline for quantifying the potency gains achieved through rational design.

WDR5-MLL1 PPI Medicinal Chemistry Structure-Based Optimization

Cross-Study Binding Affinity Comparison: WDR5-0102 vs. WDR5-0103 in Kd

WDR5-0102 and WDR5-0103 share the same benzamide scaffold and were identified from the same high-throughput screening campaign [1]. According to a comprehensive 2023 review, WDR5-0102 exhibited a binding affinity of Kd = 4.0 μM to WDR5, whereas WDR5-0103 demonstrated a significantly higher affinity with Kd = 0.45 μM [2]. Crystal structures of WDR5-0103 (PDB: 3SMR, 3UR4) revealed that it directly competes with the MLL1 peptide, providing structural rationale for its improved potency [2].

WDR5-MLL1 PPI Binding Affinity Chemical Probe

Cross-Study Potency Gap: WDR5-0102 vs. Clinical-Stage Probe OICR-9429 in Kd

OICR-9429, a well-validated chemical probe for WDR5, was developed through further optimization of the phenyl benzamide hit derived from WDR5-0102 [1]. While WDR5-0102 has a Kd of 4 μM [1], OICR-9429 exhibits a Kd of 24 nM (pKd 7.62 by BIACore) or 93 ± 28 nM in alternative assays [2][3]. This represents a potency improvement of approximately 40- to 166-fold, underscoring the successful evolution from a moderate-affinity hit to a high-affinity probe.

WDR5-MLL1 PPI Chemical Probe Drug Discovery

Cross-Study Potency Gap: WDR5-0102 vs. Highly Potent Inhibitor MM-102

MM-102 (HMTase Inhibitor IX) is a cell-permeable, high-affinity inhibitor of the WDR5-MLL1 interaction with reported IC50 of 2.4 nM and Ki < 1 nM in WDR5 binding assays . In contrast, WDR5-0102 exhibits a Kd of 4 μM (4,000 nM) [1]. This >1,600-fold difference in potency highlights MM-102's advanced optimization for cellular and in vivo applications, whereas WDR5-0102 remains a valuable tool for initial assay development and mechanistic studies where extreme potency is not required.

WDR5-MLL1 PPI Potency Leukemia

Selectivity Profile: WDR5-0102 Does Not Inhibit SETD7 or Six Other HMTs

WDR5-0102 selectively suppresses MLL1 histone methyltransferase (HMT) activity without affecting the activity of human H3K4 methyltransferase SETD7 or six other HMTs: G9a, EHMT1, SUV39H2, SETD8, PRMT3, and PRMT5 [1]. This selectivity profile, documented in the primary characterization of the compound, defines a narrow target engagement window and reduces the likelihood of confounding off-target epigenetic effects in experimental systems.

WDR5-MLL1 PPI Selectivity Histone Methyltransferase

Structural Validation: WDR5-0102 Co-Crystal Structure Enables Rational Design

A high-resolution X-ray co-crystal structure of WDR5 in complex with WDR5-0102 (PDB: 3SMR) has been solved, revealing the precise binding mode of the benzamide scaffold [1]. The structure shows WDR5-0102 occupying the central arginine-binding pocket, with the N-methylpiperazine moiety forming water-mediated hydrogen bonds and the 2-chlorophenyl group lying in a shallow hydrophobic cavity [1]. This structural information was instrumental in guiding the SAR-driven optimization that led to WDR5-47 and other derivatives [1].

WDR5-MLL1 PPI Structural Biology Medicinal Chemistry

WDR5-0102: Defined Application Scenarios for Research and Procurement


SAR Benchmarking and Medicinal Chemistry Optimization

WDR5-0102 is the prototypic benzamide antagonist of the WDR5-MLL1 interaction. Its moderate binding affinity (Kdis = 7 μM, Kd = 4 μM) and solved co-crystal structure (PDB: 3SMR) make it the ideal baseline for quantifying the potency gains of newly synthesized derivatives [1][2]. Researchers can use WDR5-0102 as a reference standard in fluorescence polarization (FP) assays to directly compare the Kdis values of their optimized compounds, as demonstrated in the original SAR study that achieved a 23-fold improvement with WDR5-47 (Kdis = 0.3 μM) [1].

Assay Development and Validation for WDR5-MLL1 PPI Screens

Due to its well-characterized binding affinity and selectivity profile, WDR5-0102 serves as a reliable positive control for developing and validating WDR5-MLL1 protein-protein interaction assays. Its moderate affinity ensures a usable assay window, while its defined lack of inhibition against SETD7, G9a, EHMT1, SUV39H2, SETD8, PRMT3, and PRMT5 reduces the risk of off-target signal interference [2]. This makes WDR5-0102 particularly valuable for setting up high-throughput screening (HTS) campaigns to discover novel WDR5-MLL1 inhibitors.

Mechanistic Studies Requiring a Clean WDR5-MLL1 Inhibitor Fingerprint

When investigating the biological consequences of WDR5-MLL1 complex disruption without confounding effects on other histone methyltransferases, WDR5-0102 offers a cleaner tool than broader-spectrum HMT inhibitors. Its documented lack of activity against SETD7 and six other HMTs [2] allows researchers to attribute observed phenotypic changes more confidently to WDR5-MLL1 axis modulation, enhancing the interpretability of mechanistic studies in epigenetic regulation.

Educational and Training Purposes in Epigenetic Drug Discovery

As the founding member of the benzamide class of WDR5-MLL1 antagonists, WDR5-0102 represents an excellent teaching tool for demonstrating the principles of hit-to-lead optimization in an epigenetic drug discovery context. Its clear SAR trajectory—from WDR5-0102 (Kd = 4 μM) to WDR5-0103 (Kd = 0.45 μM) to OICR-9429 (Kd = 24 nM) [1][2]—provides a textbook example of how iterative structure-based design can dramatically improve potency, making it ideal for academic training in medicinal chemistry and chemical biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for WDR5-0102

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.